3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features. The presence of both methoxy and methylphenyl groups in the compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable cyclizing agent like phosphorus oxychloride to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the methoxy and methylphenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the pyrrolidine-2,5-dione ring with methoxy and methylphenyl groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-7-14(8-4-12)20-17(21)11-16(18(20)22)19-13-5-9-15(23-2)10-6-13/h3-10,16,19H,11H2,1-2H3 |
InChI Key |
KZNPNJIHRADYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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